molecular formula C19H14FN5O2S B11207156 N-(2-fluorophenyl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide

N-(2-fluorophenyl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide

Cat. No.: B11207156
M. Wt: 395.4 g/mol
InChI Key: VGZAUBZIIBYLLZ-UHFFFAOYSA-N
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Description

N-(2-FLUOROPHENYL)-2-({4-OXO-5-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine and sulfur atoms in the structure may contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FLUOROPHENYL)-2-({4-OXO-5-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step may involve nucleophilic substitution reactions using fluorinated aromatic compounds.

    Attachment of the acetamide group: This can be done through amide bond formation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: To enhance reaction rates and selectivity.

    Control of temperature and pressure: To ensure optimal reaction conditions.

    Purification techniques: Such as recrystallization, chromatography, and distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-FLUOROPHENYL)-2-({4-OXO-5-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Leading to the formation of sulfoxides or sulfones.

    Reduction: Resulting in the reduction of the carbonyl group to alcohols.

    Substitution: Such as nucleophilic aromatic substitution on the fluorophenyl ring.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Solvents: Including polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying enzyme inhibition and protein interactions.

    Medicine: Potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-FLUOROPHENYL)-2-({4-OXO-5-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2-FLUOROPHENYL)-2-({4-OXO-5-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}SULFANYL)ACETAMIDE: can be compared with other pyrazolopyrimidine derivatives, such as:

Uniqueness

The presence of the fluorine atom in N-(2-FLUOROPHENYL)-2-({4-OXO-5-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}SULFANYL)ACETAMIDE may confer unique properties, such as:

  • Increased metabolic stability : Due to the strong C-F bond.
  • Enhanced binding affinity : To biological targets due to the electronegativity of fluorine.
  • Altered pharmacokinetics : Resulting in improved drug-like properties.

Properties

Molecular Formula

C19H14FN5O2S

Molecular Weight

395.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H14FN5O2S/c20-14-8-4-5-9-15(14)22-16(26)11-28-19-23-17-13(10-21-24-17)18(27)25(19)12-6-2-1-3-7-12/h1-10H,11H2,(H,21,24)(H,22,26)

InChI Key

VGZAUBZIIBYLLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC(=O)NC4=CC=CC=C4F

Origin of Product

United States

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